molecular formula C9H5ClFNO B14036007 7-chloro-8-fluoroquinolin-2(1H)-one

7-chloro-8-fluoroquinolin-2(1H)-one

Cat. No.: B14036007
M. Wt: 197.59 g/mol
InChI Key: OVKIAHGTZOXXQB-UHFFFAOYSA-N
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Description

7-Chloro-8-fluoroquinolin-2(1H)-one is a fluorinated quinolinone derivative of significant interest in medicinal chemistry and organic synthesis. Compounds featuring the quinolin-2(1H)-one scaffold are extensively investigated for their diverse biological activities . The presence of halogen atoms, such as chlorine and fluorine, on the benzene moiety of the structure is a common strategy to fine-tune the physicochemical properties and physiological activity of these molecules . Fluorinated quinolin-2(1H)-ones, in particular, are recognized as important structural components in compounds with anticancer and antiviral activity . As a synthetic building block, this compound can undergo further functionalization, for example via bromination or cross-coupling reactions, to create a library of novel compounds for drug discovery and development programs . The quinolinone core is a privileged structure in pharmacology, with some analogs acting as inhibitors of essential enzymes like mutant-isocitrate dehydrogenase (IDH) . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H5ClFNO

Molecular Weight

197.59 g/mol

IUPAC Name

7-chloro-8-fluoro-1H-quinolin-2-one

InChI

InChI=1S/C9H5ClFNO/c10-6-3-1-5-2-4-7(13)12-9(5)8(6)11/h1-4H,(H,12,13)

InChI Key

OVKIAHGTZOXXQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)N2)F)Cl

Origin of Product

United States

Preparation Methods

Synthesis via Quinoline N-oxide Intermediate and Visible Light Photocatalysis

A recent method involves the oxidation of substituted quinolines to their N-oxides using m-chloroperbenzoic acid in dichloromethane at room temperature for approximately 10 hours. The N-oxide intermediate is then subjected to visible light-mediated photocatalytic conditions to yield the quinolin-2(1H)-one derivative.

Procedure Summary:

  • Step 1: Quinoline substrate (5 mmol) is reacted with m-chloroperbenzoic acid (7.5 mmol) in CH2Cl2 for 10 hours at room temperature to form quinoline N-oxide.
  • Step 2: The N-oxide (0.4 mmol) is irradiated under blue LED light (40 W) in DMSO with a photocatalyst (1,8-dimethoxy-10-phenyl-9-(o-tolyl)acridin-10-ium chloride, 0.002 mmol) for 8 hours at room temperature.
  • Step 3: The reaction mixture is concentrated and purified by silica gel chromatography using a gradient of ethyl acetate and petroleum ether.

This method has been successfully applied to prepare this compound by starting from appropriately substituted quinoline precursors bearing chloro and fluoro substituents at the 7 and 8 positions, respectively.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield & Purity Notes
Visible light photocatalysis Quinoline + m-CPBA (oxidation), blue LED, DMSO, photocatalyst Moderate to high yields Mild conditions, selective oxidation
Acylation and nickel-catalyzed fluorination Quinolin-8-amine + acyl chloride, Ni catalyst, TMSCF3, KF Yields up to 85% Multi-step, requires careful purification
Betti reaction and hydroxyquinoline synthesis 2-Aminophenol + acrolein, acidic reflux Moderate yields Traditional method, adaptable

Analytical Characterization

The synthesized compounds, including this compound, are typically characterized by:

Typical NMR chemical shifts for related quinolinone derivatives show characteristic signals for the quinoline ring and substituents, confirming successful functionalization.

Summary and Perspectives

The preparation of this compound is effectively achieved via oxidation of substituted quinolines to N-oxides followed by visible light photocatalysis, offering a mild and efficient route. Alternative multi-step methods involving acylation and metal-catalyzed fluorination provide complementary approaches with good yields but increased complexity.

Future research may focus on optimizing reaction conditions for higher yields, exploring greener catalytic systems, and expanding substrate scope to include diverse substituents for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7-chloro-8-fluoro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as quinoline-2,4-dione, dihydroquinoline, and substituted quinolines .

Scientific Research Applications

Medicinal Chemistry

7-chloro-8-fluoroquinolin-2(1H)-one serves as a building block for synthesizing potential therapeutic agents targeting bacterial infections. It belongs to the class of fluoroquinolones, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription processes, making it a candidate for development as an antibacterial agent.

Interaction studies have shown that the halogen substitutions significantly influence its binding affinity and activity against various enzymes, particularly those involved in bacterial DNA replication. The unique substitution pattern of this compound enhances its reactivity compared to other quinoline derivatives.

Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-Fluoroquinolin-2(1H)-oneLacks chlorine atomMay have different reactivity and biological activity
8-Bromoquinolin-2(1H)-oneContains bromine instead of chlorineDifferent halogen could affect biological properties
7-Chloroquinolin-2(1H)-oneLacks fluorine atomPotentially less potent against certain bacterial targets
FluoroquinolonesGeneral class with a fluorine atomKnown for broad-spectrum antibacterial activity

Mechanism of Action

The mechanism of action of 7-chloro-8-fluoro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, fluoroquinolones, a class of compounds to which this compound belongs, are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . This mechanism is responsible for their antibacterial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 7-chloro-8-fluoroquinolin-2(1H)-one, focusing on substituent patterns, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
7-Chloro-8-methylquinolin-2(1H)-one 73108-76-6 C₁₀H₈ClNO 193.63 7-Cl, 8-CH₃ Intermediate for pharmaceuticals; harmful by inhalation/skin contact
8-Fluoro-7-methylquinolin-2(1H)-one 1161829-65-7 C₁₀H₈FNO 177.18 8-F, 7-CH₃ Limited physicochemical data; structural analog for antibiotic research
5-Bromo-8-fluoroquinolin-2(1H)-one 1341609-10-6 C₉H₄BrFNO 256.04 5-Br, 8-F High structural similarity (91%) to target compound; synthetic utility
7-Fluoro-4-methylquinolin-2(1H)-one 271241-24-8 C₁₀H₈FNO 177.18 7-F, 4-CH₃ Studied for mutagenicity; lacks density/boiling point data
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one 1823781-72-1 C₁₂H₁₁ClFNO 239.68 7-Cl, 6-F, 1-cyclopropyl, 2,3-dihydro Broad research applications (e.g., antibiotic synthesis)

Key Observations:

  • Substituent Effects: Chlorine at position 7 (as in 7-chloro-8-methylquinolin-2(1H)-one) increases molecular weight and reactivity compared to fluorine analogs . Fluorine at position 8 (e.g., 8-fluoro-7-methylquinolin-2(1H)-one) may enhance metabolic stability in drug design .
  • Synthetic Utility: Bromo-fluoro derivatives (e.g., 5-bromo-8-fluoroquinolin-2(1H)-one) demonstrate versatility in nucleophilic substitution reactions, a strategy applicable to synthesizing the target compound .

Q & A

Basic Research Questions

Q. What safety precautions are critical when handling 7-chloro-8-fluoroquinolin-2(1H)-one in laboratory settings?

  • Methodological Answer :

  • Protective Equipment : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • Storage : Store in airtight containers away from light and moisture, labeled with hazard identifiers (e.g., GHS pictograms).

Q. What are the foundational steps for synthesizing this compound?

  • Methodological Answer :

  • Precursor Selection : Start with halogenated benzoic acid derivatives (e.g., 2,4-dichloro-5-fluoro-3-nitrobenzoic acid) to build the quinoline core via cyclization .
  • Cyclization Conditions : Use ethanol or methanol as solvents under reflux (70–80°C) for 6–12 hours. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Recrystallize from hot ethanol to isolate pure crystals (yield: ~75–89%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1H^1H and 13C^{13}C NMR chemical shifts with analogous compounds (e.g., 8-chloroquinolin-2(1H)-one: δ 7.10–8.05 ppm for aromatic protons) .
  • IR : Identify carbonyl (C=O) stretches near 1670–1700 cm1^{-1} and C-F stretches at 1100–1200 cm1^{-1} .
  • Elemental Analysis : Validate molecular formula (e.g., C10_{10}H6_{6}ClFNO) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can alkylation of this compound be optimized to introduce functional groups at the 2-position?

  • Methodological Answer :

  • Reagent Selection : Use chloroacetone or benzyl bromide in DMF with K2 _2CO3 _3 as a base (60°C, 8–12 hours) .
  • Monitoring : Track substitution via 1H^1H NMR disappearance of the 2-position proton (δ ~7.10 ppm) and emergence of alkyl group signals (e.g., δ 2.15 ppm for methyl) .
  • Yield Improvement : Optimize stoichiometry (1:1.2 molar ratio of substrate to alkylating agent) and use anhydrous conditions to suppress hydrolysis .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities by determining crystal structure (e.g., triclinic space group P-1, Z = 2) and validating bond lengths (C-Cl: 1.73–1.76 Å, C-F: 1.34 Å) .
  • Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility (e.g., ring puckering in solution vs. solid state) .
  • Computational Validation : Compare experimental data with DFT-calculated 1H^1H NMR shifts (B3LYP/6-31G* level) .

Q. What strategies enhance the solubility of this compound for biological assays?

  • Methodological Answer :

  • Derivatization : Introduce hydrophilic groups (e.g., carboxylate via hydrolysis at 4-position) or PEG chains via nucleophilic substitution .
  • Co-solvents : Use DMSO:water (1:4 v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • pH Adjustment : Deprotonate the hydroxyl group at pH >10 to form water-soluble salts .

Q. How can researchers design experiments to analyze the photostability of this compound?

  • Methodological Answer :

  • Accelerated Testing : Expose samples to UV light (λ = 254–365 nm) in a photoreactor and monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Degradation Products : Identify by LC-MS (ESI+ mode) and compare fragmentation patterns with reference standards .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-life (t1/2t_{1/2}) under varying light intensities .

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